Sodium 3-(oxetan-2-yl)propanoate

Description

Properties

IUPAC Name |

sodium;3-(oxetan-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.Na/c7-6(8)2-1-5-3-4-9-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQVHRWSULNDRG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic data analysis for Sodium 3-(oxetan-2-yl)propanoate

An In-depth Technical Guide to the Spectroscopic Analysis of Sodium 3-(oxetan-2-yl)propanoate

Introduction

In the landscape of modern drug discovery, the meticulous characterization of small molecules is a cornerstone of successful development pipelines.[1][2] Spectroscopic techniques provide the essential toolkit for elucidating molecular structure, confirming identity, and ensuring the purity of novel chemical entities.[3] This guide offers an in-depth analysis of the expected spectroscopic data for this compound, a compound featuring a strained oxetane ring coupled with an ionic propanoate chain. The oxetane moiety is of increasing interest in medicinal chemistry, often used as a bioisostere for carbonyl or gem-dimethyl groups to modulate physicochemical properties such as lipophilicity and metabolic stability.[4][5]

This document is structured to provide researchers, scientists, and drug development professionals with a predictive and practical framework for the spectroscopic analysis of this compound. We will delve into the theoretical underpinnings and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind spectral predictions is emphasized, and robust, self-validating experimental protocols are provided to ensure data integrity.

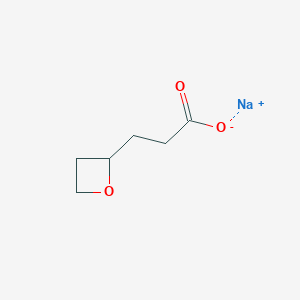

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is paramount for assigning spectroscopic signals. The structure of this compound is presented below with a standardized numbering system that will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[6][7] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular framework and confirm connectivity.

Predicted ¹H NMR Spectrum (500 MHz, D₂O)

The analysis of a ¹H NMR spectrum involves interpreting chemical shifts (δ), signal multiplicity (splitting), and integration (proton count). Given the sodium salt form, a deuterated polar solvent such as D₂O is appropriate.

Table 1: Predicted ¹H NMR Data

| Atom | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

|---|---|---|---|---|---|

| H4 | -CH(O)- | ~4.6 - 4.8 | Multiplet | 1H | Attached to two electron-withdrawing oxygens (in-ring and propanoate chain), causing significant deshielding. Coupled to H1, H5, and H6 protons. |

| H6 | -O-CH₂- | ~4.4 - 4.6 | Multiplet | 2H | Part of the oxetane ring and adjacent to the ring oxygen, resulting in a downfield shift. Complex coupling with H4 and H5. |

| H5 | -CH₂- | ~2.5 - 2.7 | Multiplet | 2H | Aliphatic protons on the oxetane ring. Less deshielded than H6. Coupled to H4 and H6. |

| H2 | -CH₂-COO⁻ | ~2.2 - 2.4 | Triplet | 2H | Alpha to the carboxylate group, causing a moderate downfield shift. Coupled to the two H1 protons. |

| H1 | -CH₂- | ~1.8 - 2.0 | Multiplet | 2H | Aliphatic protons beta to the carboxylate and adjacent to the chiral center C4. Coupled to H2 and H4. |

Causality Behind Assignments:

-

Oxetane Ring Protons (H4, H5, H6): Protons on four-membered heterocyclic rings exhibit characteristic chemical shifts.[8][9] The protons on carbons adjacent to the heteroatom (H4, H6) are shifted downfield due to the inductive effect of oxygen. The stereochemistry and ring puckering of the oxetane will lead to complex splitting patterns (multiplicity) for these protons.[10]

-

Propanoate Chain Protons (H1, H2): The H2 protons, being alpha to the electron-withdrawing carboxylate group, are more deshielded than the H1 protons.[11] The expected multiplicity for H2 is a triplet, arising from coupling to the two adjacent H1 protons (n+1 rule). The H1 protons will show a more complex multiplet pattern due to coupling with both H2 and H4.

Predicted ¹³C NMR Spectrum (125 MHz, D₂O)

Proton-decoupled ¹³C NMR provides one signal for each unique carbon atom, with chemical shifts highly dependent on the local electronic environment.

Table 2: Predicted ¹³C NMR Data

| Atom | Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |

|---|---|---|---|

| C3 | -COO⁻ | ~180 - 185 | The carboxylate carbon is highly deshielded and appears significantly downfield.[12][13] |

| C4 | -CH(O)- | ~78 - 82 | This carbon is attached to two oxygen atoms, resulting in a strong deshielding effect.[14] |

| C6 | -O-CH₂- | ~70 - 75 | The carbon in the oxetane ring bonded to the oxygen atom is significantly deshielded. |

| C2 | -CH₂-COO⁻ | ~35 - 40 | Alpha to the carboxylate group, shifted downfield relative to a standard alkane. |

| C5 | -CH₂- | ~30 - 35 | Aliphatic carbon within the strained oxetane ring. |

| C1 | -CH₂- | ~28 - 33 | Standard aliphatic carbon, expected to be the most upfield signal aside from any reference standard. |

Verification with 2D NMR Spectroscopy

To unambiguously confirm the assignments from 1D spectra, a suite of 2D NMR experiments is essential. This creates a self-validating dataset.

-

COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling networks. Expected key correlations include H2/H1 and H1/H4, confirming the propanoate chain connectivity and its link to the oxetane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons. This experiment would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H4 to C4, H2 to C2).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for establishing the overall carbon skeleton. Key expected correlations would be from the H2 protons to the C3 carboxylate carbon and from the H1 protons to the C4 oxetane carbon, confirming the complete structure.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.6 mL of Deuterium Oxide (D₂O). Add a small amount of a suitable internal standard (e.g., DSS or TSP) for referencing if required. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz). Tune and match the probe for ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution and lineshape.

-

1D ¹H Acquisition: Acquire a standard ¹H spectrum with solvent suppression to attenuate the residual HDO signal.

-

1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). An adequate number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

2D Spectra Acquisition: Sequentially run COSY, HSQC, and HMBC experiments using standard instrument parameters, optimizing acquisition and processing parameters for the expected concentration.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The key functional groups in this compound are the carboxylate salt and the cyclic ether (oxetane). The absence of a broad O-H stretch around 3000 cm⁻¹ would differentiate it from its carboxylic acid precursor.[15]

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| ~1610 - 1550 | Asymmetric C=O Stretch | Strong | Carboxylate (COO⁻) |

| ~1420 - 1300 | Symmetric C=O Stretch | Strong | Carboxylate (COO⁻) |

| ~1150 - 1050 | C-O-C Stretch | Strong | Cyclic Ether (Oxetane) |

| ~980 | Ring "Breathing" | Medium-Strong | Oxetane Ring |

| ~2950 - 2850 | C-H Stretch | Medium | Aliphatic CH₂ |

Causality Behind Assignments:

-

Carboxylate Anion: Unlike a carboxylic acid which shows a sharp C=O stretch around 1700 cm⁻¹, the carboxylate salt features two distinct and intense bands due to the delocalization of the negative charge across the two oxygen atoms.[16][17][18] These are the asymmetric and symmetric stretching vibrations.[18]

-

Oxetane Ring: The strained C-O-C bond of the four-membered oxetane ring typically gives rise to a strong absorption band in the fingerprint region, often around 1100-1000 cm⁻¹.[4][19] A characteristic ring puckering or "breathing" mode can also be observed near 980 cm⁻¹.[19]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the key absorption bands corresponding to the functional groups listed in Table 3.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.[20][21]

Ionization and Molecular Ion Prediction

For a pre-charged ionic compound like a sodium salt, Electrospray Ionization (ESI) is the ideal technique. It is a soft ionization method that allows the detection of intact ions from solution.[21]

-

Negative Ion Mode (ESI-): This mode is expected to be most informative. The primary ion observed would be the 3-(oxetan-2-yl)propanoate anion at an m/z corresponding to [M-Na]⁻.

-

Positive Ion Mode (ESI+): In this mode, adduct ions are likely. The most prominent ion could be [M+Na]⁺, which represents the intact salt molecule with an additional sodium cation.[22] Other cluster ions, such as [2M+Na]⁺, may also be observed.[23]

Predicted Fragmentation Pathways (ESI-)

Tandem MS (MS/MS) of the [M-Na]⁻ parent ion would provide structural confirmation. The fragmentation is driven by the cleavage of the weakest bonds and the formation of stable neutral losses or fragment ions.

Caption: Key predicted fragmentation pathways for the 3-(oxetan-2-yl)propanoate anion.

Key Fragmentation Pathways:

-

Decarboxylation: A common pathway for carboxylates is the loss of carbon dioxide (CO₂), a stable neutral molecule (44 Da). This would result in an alkyl anion.[24]

-

Oxetane Ring Opening/Cleavage: The strained oxetane ring can undergo cleavage. A likely fragmentation is the loss of ethylene oxide (C₂H₄O, 44 Da) or related fragments, which is a characteristic fragmentation for such rings.[25][26]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as a water/acetonitrile mixture.

-

Chromatography (Optional but Recommended): Inject the sample onto a Liquid Chromatography (LC) system, typically with a reverse-phase C18 column, to separate the analyte from any impurities before it enters the mass spectrometer.

-

Mass Spectrometry:

-

Interface the LC system with an ESI-equipped mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).

-

Acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

-

Perform a full scan (MS1) to identify the molecular ion(s).

-

Perform a product ion scan (MS/MS or MS2) on the [M-Na]⁻ parent ion to generate the fragmentation spectrum.

-

-

Data Analysis: Analyze the resulting spectra to confirm the accurate mass of the parent ion and to identify the m/z values of the fragment ions, matching them to the predicted pathways.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the synthesis of data from multiple techniques. For this compound:

-

MS confirms the molecular weight and elemental formula (via high-resolution MS).

-

IR confirms the presence of the key carboxylate and oxetane functional groups.

-

NMR (¹H, ¹³C, and 2D) provides the definitive blueprint of the molecule, establishing the precise connectivity of every atom in the carbon-hydrogen framework. The correlations observed in COSY and HMBC experiments would serve as the final, incontrovertible proof of the 3-(oxetan-2-yl)propanoate structure.

Conclusion

This guide provides a comprehensive, predictive framework for the multi-technique spectroscopic analysis of this compound. By understanding the expected chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS, researchers can approach the empirical analysis of this molecule with a robust and scientifically-grounded strategy. The provided protocols outline a clear path for acquiring high-quality, reliable data, ensuring the confident structural confirmation required for advancing drug development and chemical research programs.

References

-

Wood, G. W., Oldenburg, E. J., & Lau, P. Y. (1978). Field desorption mass spectrometry of carboxylate salts: characteristic spectra and effects of added complexing agents. Canadian Journal of Chemistry, 56(21), 2750-2754. [Link]

-

HORIBA Scientific. (n.d.). Small Molecule Drugs. HORIBA. [Link]

-

Silva, A. M. S., Pinto, D. C. G. A., & Eliel, E. L. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-455. [Link]

-

Nave, S., Nolasco, M. M., & Ribeiro-Claro, P. J. A. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3247-3254. [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro Department of Chemistry. [Link]

-

Silva, A. M. S., & Pinto, D. C. G. A. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

-

Jones, G. G., & Fite, W. L. (1968). Radio frequency spark source mass spectra of Group I and Group II carboxylate salts. Analytical Chemistry, 40(13), 2220-2223. [Link]

-

Nave, S., Nolasco, M. M., & Ribeiro-Claro, P. J. A. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ACS Publications. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate. [Link]

-

Allinger, N. L., & Greenberg, S. (1961). Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone. The Journal of Organic Chemistry, 26(10), 3819-3823. [Link]

-

Abraham, R. J., & Thomas, W. A. (1965). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society B: Physical Organic, 127-135. [Link]

-

Bioanalysis Zone. (n.d.). Small molecule analysis using MS. [Link]

-

Bull, J. A., & Croft, A. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12148-12232. [Link]

-

Asensio, L., & Yuliyati, Y. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

-

Carreira, E. M., & Fessard, T. C. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(9), 3227-3246. [Link]

-

American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

-

Workman, J., & Mark, H. (2024). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. [Link]

-

Wang, T., & Zhang, H. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

-

Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. [Link]

-

Szopa, C., et al. (2022). Analysis of aromatic organic salts with gas chromatography-mass spectrometry and implications for their detection at Mars surface with in situ experiments. EPSC2022-299. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Smith, B. C. (2020). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. [Link]

-

Kunzmann, M., et al. (2018). The high resolution FTIR-spectrum of oxetane. Journal of Molecular Spectroscopy, 347, 43-49. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Lignell, H., et al. (2014). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 48(10), 5702-5710. [Link]

-

NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 151 MHz, H₂O, predicted). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. (n.d.). 3-Ethyl-3-hydroxymethyl oxetane. NIST WebBook. [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Gonzalez, M. A., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5146. [Link]

-

Xu, J., et al. (2013). Synthesis and Characterization of Sodium N,N'-dioctyl-ethylenediamine Diacyl Propionate. International Journal of Chemistry, 2(1). [Link]

-

Gable, K. P. (2022). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

-

Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Patsnap. (2025). Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions. Patsnap Eureka. [Link]

-

Doc Brown's Chemistry. (n.d.). The ¹H NMR spectrum of methyl propanoate. [Link]

-

Bull, J. A., & Croft, A. K. (2017). Oxetanes and Oxetan-3-ones. Science of Synthesis: Knowledge Updates, 2017(1), 1-28. [Link]

-

Bajaj, V. S., et al. (2009). ¹³C MAS NMR spectra of ¹³CH₃-labeled sodium acetate dissolved in frozen glycerol/water. ResearchGate. [Link]

-

Hore, D. K., et al. (2023). Toward automated infrared spectral analysis in community drug checking. Journal of Chemometrics, 37(5), e3472. [Link]

-

Canada, K. A., et al. (2015). Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 81(10), 3466-3474. [Link]

-

Al-Haiza, M. A., et al. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 25(11), 2588. [Link]

Sources

- 1. horiba.com [horiba.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sodium propionate(137-40-6) 1H NMR spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. researchgate.net [researchgate.net]

- 20. bioanalysis-zone.com [bioanalysis-zone.com]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. scienceready.com.au [scienceready.com.au]

- 25. chemguide.co.uk [chemguide.co.uk]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition Profile of Oxetane Compounds

Abstract

The oxetane ring, a four-membered cyclic ether, has become an increasingly important structural motif in medicinal chemistry and materials science. Its unique stereochemical and physicochemical properties, such as its ability to act as a polar hydrogen-bond acceptor and a bioisostere for gem-dimethyl and carbonyl groups, have driven its incorporation into a wide array of molecules.[1][2] However, the inherent ring strain of approximately 107 kJ/mol raises critical questions regarding its thermal stability and decomposition profile.[3] This guide provides a comprehensive technical overview of the thermal behavior of oxetane-containing compounds, intended for researchers, scientists, and drug development professionals. We will delve into the factors governing their stability, the mechanisms of their thermal decomposition, and the analytical techniques used to characterize these processes.

Introduction: The Oxetane Moiety - A Balance of Stability and Reactivity

The utility of the oxetane ring in modern chemistry stems from a delicate balance between its stability under many synthetic and physiological conditions and its susceptibility to ring-opening reactions under specific stimuli.[1][2] This reactivity is largely dictated by its moderate ring strain, which is intermediate between the highly reactive epoxides and the more stable tetrahydrofurans.[3]

A crucial determinant of an oxetane's stability is its substitution pattern. It is a widely held, though not universally true, belief that oxetanes are broadly unstable under acidic conditions. In reality, their stability is highly dependent on the substituents and the reaction environment.[3] Notably, 3,3-disubstituted oxetanes exhibit enhanced stability due to steric hindrance, which shields the C-O antibonding orbitals from nucleophilic attack.[3] Conversely, high temperatures can provide the requisite energy to overcome the activation barrier for ring-opening or decomposition reactions.[3]

This guide will focus specifically on the thermal liability of oxetane compounds, providing a framework for understanding and predicting their behavior at elevated temperatures.

Factors Influencing the Thermal Stability of Oxetane Compounds

The thermal stability of an oxetane is not an intrinsic, singular property but is rather influenced by a combination of structural and environmental factors.

Substitution Pattern

As previously mentioned, the substitution on the oxetane ring is a primary determinant of its stability. 3,3-disubstituted oxetanes are generally more thermally robust than their 2-substituted or unsubstituted counterparts.[4] This increased stability is attributed to the gem-dialkyl effect, which can rigidify the ring and increase the energy barrier for ring cleavage.

Nature of Substituents

The electronic nature of the substituents also plays a significant role. Electron-withdrawing groups can influence the electron density of the ring and affect bond strengths, potentially altering decomposition pathways. For instance, in a study of energetic oxetane derivatives, the presence of nitro groups was found to be a key factor in their thermal decomposition profile, with the C-NO2 bond identified as the trigger bond for decomposition.[5]

Presence of Intramolecular Nucleophiles

The presence of functional groups that can act as internal nucleophiles can significantly lower the decomposition temperature. For example, 3,3-disubstituted oxetanes that also contain a nearby alcohol or amine functionality are more prone to ring-opening under acidic conditions, and this reactivity can be exacerbated by heat.[4]

Thermal Decomposition Pathways of Oxetane Compounds

The thermal decomposition of oxetanes can proceed through several pathways, largely dependent on the substitution pattern and the presence of other functional groups.

Cycloreversion (Retro-Paternò–Büchi Reaction)

A common thermal decomposition pathway for oxetanes is cycloreversion, which is the reverse of the Paternò–Büchi reaction. This process involves the cleavage of the four-membered ring to yield a carbonyl compound and an alkene.[6] Computational studies on the thermolysis of unsubstituted oxetane suggest that this reaction proceeds through a stepwise mechanism involving diradical intermediates, rather than a concerted pathway.[7] This pathway involves the initial cleavage of either a carbon-carbon or a carbon-oxygen bond.[6][7]

Rearrangement and Fragmentation

Substituted oxetanes can undergo more complex thermal rearrangements and fragmentations. The specific products formed are highly dependent on the nature and position of the substituents. For example, the pyrolysis of an oxetane-anthracene adduct at high temperatures yields a mixture of products, including 2-methyleneoxetane.[5] In the case of certain energetic oxetane derivatives, decomposition is initiated by the cleavage of an exocyclic bond, such as a C-NO2 bond, leading to a cascade of exothermic reactions.[5]

Experimental Analysis of Thermal Stability and Decomposition

A suite of thermal analysis techniques is employed to characterize the thermal stability and decomposition profiles of oxetane compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It provides critical information on the decomposition temperatures, the presence of residual solvents or water, and the overall thermal stability of a compound. A typical TGA curve for a decomposing oxetane compound will show a sigmoidal mass loss as the temperature increases. The onset temperature of decomposition is a key parameter for assessing thermal stability.

| Compound | Onset of Decomposition (Td, 5% weight loss) | Reference |

| 3-(Nitromethylene)oxetane | 165 °C | [9] |

| Oxetane-based energetic compound 2A | 182-185 °C | [9] |

| Oxetane-based energetic compound 3A | 182-185 °C | [9] |

| Oxetane-based energetic compound 4 | 182-185 °C | [9] |

| Oxetane-based energetic compound 5 | 160 °C | [9] |

| Oxetane comb copolymer | ~300 °C | [10] |

| 3,3-di[3-(1-naphtyl)carbazol-9-ylmethyl]oxetane | 437 °C | [11] |

| 3,3-di[3-(9-ethylcarbazol-3-yl)carbazol-9-ylmethyl]oxetane | 473 °C | [11] |

| 3,3-di[3-(4-(diphenylamino)phenyl)carbazol-9-ylmethyl]oxetane | 502 °C | [11] |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine melting points, glass transitions, and the enthalpy of decomposition. For oxetane compounds, DSC can reveal endothermic events such as melting, followed by an exothermic event corresponding to decomposition. The shape and temperature of the decomposition exotherm provide valuable information about the kinetics and energy release of the process.

Evolved Gas Analysis (EGA)

To identify the decomposition products, TGA can be coupled with other analytical techniques such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).[11][13] These hyphenated techniques allow for the real-time identification of the gaseous molecules evolved during the decomposition process, providing crucial insights into the decomposition mechanism. Another powerful technique is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), where the sample is rapidly heated to decomposition, and the resulting fragments are separated and identified.[3]

Experimental Protocols

Protocol for Thermogravimetric Analysis (TGA)

This protocol provides a general framework for the TGA of oxetane compounds.

-

Sample Preparation:

-

Ensure the sample is dry and free of residual solvents.

-

If the sample is a solid, lightly grind it to a fine, uniform powder to ensure even heat distribution.

-

Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.

-

Select the desired atmosphere (e.g., inert nitrogen or oxidative air) and set the flow rate (typically 20-50 mL/min).

-

-

Thermal Method:

-

Equilibrate the sample at a starting temperature below any expected thermal events (e.g., 30 °C).

-

Program a linear heating ramp, typically 10 °C/min, to the desired final temperature (e.g., 500 °C or higher, depending on the expected stability).

-

Initiate the experiment and record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (from the first derivative of the TGA curve, DTG).

-

Protocol for Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for the DSC analysis of oxetane compounds.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into a clean DSC pan.

-

Hermetically seal the pan to prevent mass loss due to volatilization before decomposition. For studies involving decomposition, a pinhole lid may be used to allow evolved gases to escape in a controlled manner.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

-

Thermal Method:

-

Equilibrate the sample at a starting temperature below its melting point.

-

Program a linear heating ramp, typically 10 °C/min, through the melting and decomposition regions.

-

A cooling and second heating cycle may be included to investigate reversible thermal events.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (Tm) from the peak of the endotherm.

-

Determine the onset temperature and peak temperature of the decomposition exotherm.

-

Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔHd).

-

Conclusion

The thermal stability and decomposition profile of oxetane compounds are critical parameters for their application in drug development and materials science. This guide has provided a comprehensive overview of the factors influencing their stability, the primary decomposition pathways, and the experimental techniques used for their characterization. A thorough understanding of these principles is essential for designing robust oxetane-containing molecules and for predicting their behavior under thermal stress. The provided experimental protocols offer a starting point for the systematic evaluation of new oxetane derivatives, ensuring the generation of reliable and reproducible data. As the use of oxetanes continues to expand, a detailed understanding of their thermal properties will be increasingly vital for the development of safe and effective new chemical entities.

References

- Wuitschik, G., et al. (2008). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers.

- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11669-11751.

- Fischer, N., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers.

- BenchChem. (2025). Assessing the stability of the oxetane ring under various chemical conditions. BenchChem.

- LECO Corporation. (n.d.). Pyrolysis Gas Chromatography— Time-of-Flight Mass Spectrometry.

- Griesbeck, A. G., et al. (2025). Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. Journal of the American Chemical Society.

- Bull, J. A., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(18), 13245-13285.

- de Alaniz, J. R., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5163.

- Klapötke, T. M., et al. (2019). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof.

- Bull, J. A., et al. (2021). Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes. Spiral, Imperial College London.

- NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis – TGA.

- Qualitest. (2025).

- Li, X., et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols.

- ResearchGate. (n.d.). TGA curves under inert (a,c) and oxidative (b,d)

- Enamine. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv.

- Lin, J., & Litt, M. (n.d.). 14. TGA (at 10℃/min heating rate) of oxetane comb copolymer and its complexes with LiTFSI or LiTMPB at [O]/[Li]=30.

- Carreira, E. M., et al. (2016). (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

- Musuc, A. M., et al. (2016). THE STRUCTURE-ACTIVITY RELATIONSHIPS FROM DSC DATA. Revue Roumaine de Chimie, 61(11-12), 919-925.

- EAG Laboratories. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS).

- Baran, P. S., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society.

- Urban, M., & Cibulka, R. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101.

- TA Instruments. (n.d.). Evolved Gas Analysis: Introduction to TGA/MS.

- Mettler Toledo. (n.d.). Evolved Gas Analysis Guide.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. eag.com [eag.com]

- 12. eag.com [eag.com]

- 13. mt.com [mt.com]

Commercial availability and purity of Sodium 3-(oxetan-2-yl)propanoate for research

An In-depth Technical Guide to Sodium 3-(oxetan-2-yl)propanoate: Commercial Availability, Synthesis, and Purity Assessment for Research Applications

Authored by a Senior Application Scientist

Abstract

The oxetane motif has emerged as a highly valuable structural unit in modern drug discovery, prized for its ability to act as a polar and metabolically stable isostere for commonly used functional groups like gem-dimethyl and carbonyls.[1][2] This unique four-membered ether ring can significantly enhance key physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity, while contributing to improved pharmacokinetic profiles.[3][4] this compound represents a versatile building block, combining the beneficial properties of the oxetane ring with a reactive carboxylate handle suitable for further chemical elaboration. This guide provides a comprehensive technical overview for researchers and drug development professionals on the commercial availability, a proposed synthetic strategy, and a robust framework for the purity and characterization of this compound, ensuring its quality and suitability for demanding research applications.

Strategic Importance in Medicinal Chemistry

The incorporation of small, strained ring systems is a proven strategy for escaping "flatland" in medicinal chemistry, leading to compounds with improved three-dimensionality.[2] The oxetane ring, in particular, offers a unique combination of properties:

-

Polarity and Solubility: The oxygen atom in the oxetane ring serves as a hydrogen bond acceptor, which can improve aqueous solubility—a critical parameter for drug bioavailability.[5]

-

Metabolic Stability: The strained ring is more resistant to metabolic degradation compared to more flexible alkyl chains or other functional groups it replaces.[1]

-

Low Lipophilicity: Unlike the gem-dimethyl group it often replaces, the oxetane moiety does not significantly increase lipophilicity, which can be advantageous for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

-

Synthetic Handle: The sodium propanoate chain provides a nucleophilic carboxylate that can be readily used in a variety of coupling reactions to link the oxetane motif to a larger scaffold.

Given these advantages, this compound is an attractive starting material for introducing an oxetane group into a target molecule to fine-tune its drug-like properties.

Commercial Availability and Procurement

As of early 2026, this compound is not listed as a stock item in the catalogs of major chemical suppliers. Its specialized structure suggests it is likely a novel or custom-synthesized compound. Researchers requiring this molecule should follow a strategic procurement process.

Procurement Workflow:

-

Initial Database Search: Conduct thorough searches in chemical databases such as PubChem, SciFinder, and supplier portals (e.g., Sigma-Aldrich, Fluorochem, PharmaBlock, BenchChem) using the chemical name, CAS number (if available), and structure.[5][6][7]

-

Custom Synthesis Inquiry: If the compound is not commercially available, the next step is to contact companies specializing in custom chemical synthesis. Provide them with the target structure, desired quantity, and required purity specifications.

-

Quote and Lead Time: Custom synthesis suppliers will evaluate the synthetic feasibility and provide a quote and an estimated lead time for delivery.

Caption: Strategic workflow for procuring this compound.

Proposed Synthesis and Purification

For researchers with synthetic chemistry capabilities or for the reference of a custom synthesis provider, a plausible synthetic route can be designed based on established methods for oxetane synthesis.[4][8] A robust approach involves the ring opening of an epoxide followed by an intramolecular Williamson ether synthesis to form the oxetane ring.[4]

Hypothetical Synthetic Protocol

Scheme 1: Proposed Synthesis of this compound

(Self-generated image for illustrative purposes)

Step 1: Nucleophilic Ring Opening of Propylene Oxide

-

To a solution of diethyl malonate in anhydrous ethanol, add one equivalent of sodium ethoxide at 0 °C under a nitrogen atmosphere.

-

Stir the mixture for 30 minutes to form the sodium enolate.

-

Add one equivalent of propylene oxide dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or GC-MS analysis indicates the consumption of starting materials.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 2-(1-hydroxypropan-2-yl)malonate.

Step 2: Reduction and Protection

-

Reduce the diester to a diol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C.

-

Protect the primary alcohol selectively, for example, as a silyl ether (e.g., TBDMS), to differentiate it from the secondary alcohol.

Step 3: Intramolecular Williamson Ether Synthesis

-

Convert the secondary alcohol into a good leaving group, such as a tosylate or mesylate, by reacting the protected diol with tosyl chloride or mesyl chloride in the presence of a base like triethylamine or pyridine.[4]

-

Treat the resulting tosylate/mesylate with a strong, non-nucleophilic base such as sodium hydride (NaH) in THF. This will deprotonate the primary alcohol (after deprotection of the silyl group), which will then displace the leaving group in an intramolecular fashion to form the oxetane ring.[4][9]

Step 4: Hydrolysis to Sodium Salt

-

Hydrolyze the ester functionality of the propanoate side chain using aqueous sodium hydroxide.

-

Carefully neutralize the reaction mixture and purify the resulting sodium salt, likely through recrystallization or precipitation, to yield the final product, this compound.

Purification

The final product should be purified to ≥98% for most research applications.

-

Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/ether) is an effective method for removing impurities.

-

Column Chromatography: If the corresponding free acid is more amenable to purification, it can be purified on silica gel first, followed by conversion to the sodium salt.

Comprehensive Purity Analysis and Characterization

A multi-technique approach is essential for the robust assessment of the purity of this compound.[10] The choice of methods should provide orthogonal information, confirming not only the identity and purity but also identifying and quantifying any potential impurities.

Summary of Analytical Techniques

| Technique | Principle | Information Provided | Advantages | Limitations |

| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a stationary and mobile phase.[10] | Purity (% area), retention time, detection of non-volatile impurities. | High sensitivity, excellent for detecting trace impurities, widely available.[10] | Requires a chromophore for UV detection; % area is not absolute purity. |

| qNMR (Quantitative Nuclear Magnetic Resonance) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination, structural confirmation, impurity ID. | Highly accurate, does not require a reference standard of the analyte.[9] | Lower sensitivity than HPLC, requires a certified internal standard. |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates components by chromatography and detects by mass-to-charge ratio.[10] | Molecular weight confirmation, identification of unknown impurities. | Provides molecular weight information, invaluable for impurity profiling.[10] | Ionization efficiency can vary, making quantification challenging. |

| FTIR (Fourier-Transform Infrared Spectroscopy) | Absorption of infrared radiation by molecular vibrations.[9] | Identification of functional groups (e.g., C-O-C, COO⁻). | Fast, non-destructive, good for identity confirmation.[9] | Not suitable for quantification of high-purity samples. |

| Elemental Analysis (C, H, N) | Combustion of the sample to determine the percentage of C, H, and N. | Confirmation of elemental composition. | Provides fundamental confirmation of the molecular formula. | Does not detect organic impurities with the same elemental composition. |

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the sample by area percentage and to detect any related substance impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[11]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18.1-20 min: Return to 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 water/acetonitrile mixture.

-

Purity Calculation: Purity is calculated based on the area of the main peak relative to the total area of all observed peaks.

Protocol 2: Quantitative ¹H NMR (qNMR)

-

Objective: To determine the absolute purity of the sample using a certified internal standard.

-

Instrumentation: NMR spectrometer (≥400 MHz).

-

Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound into a clean NMR tube.

-

Accurately weigh approximately 5-10 mg of the internal standard and add it to the same tube.

-

Record the exact masses of both the analyte and the standard.

-

Add ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal relaxation.

-

-

Purity Calculation: The purity is calculated using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity_std = Purity of the standard.

Protocol 3: LC-MS for Impurity Identification

-

Objective: To identify the molecular weights of impurities detected by HPLC.

-

Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

-

LC Conditions: Use the same conditions as the HPLC protocol.

-

MS Conditions:

-

Ionization Mode: ESI negative ion mode to detect the carboxylate anion [M-Na]⁻.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.0 - 4.0 kV.

-

-

Data Analysis: Analyze the mass spectra of any impurity peaks to propose their molecular structures based on their mass-to-charge ratio and knowledge of the synthetic route.[10]

Purity Validation Workflow

Caption: A multi-step workflow for the validation of compound purity.

Potential Impurities

Based on the proposed synthesis, researchers should be aware of potential impurities:

-

Starting Materials: Unreacted diethyl malonate or propylene oxide.

-

Reaction By-products: Diastereomers or regioisomers formed during the ring-opening step.

-

Solvent Residues: Residual solvents from the reaction or purification steps (e.g., THF, ethyl acetate, ethanol).[9]

-

Inorganic Salts: Excess sodium hydroxide or other salts from the work-up procedures.

These impurities can be readily detected and identified using the analytical workflow described above, particularly with GC-MS for volatile residues and LC-MS for reaction-related impurities.

Handling and Storage

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: this compound is expected to be a hygroscopic solid.[12] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent moisture absorption and degradation.

Conclusion

While this compound may not be a readily available catalog chemical, its potential value as a building block in medicinal chemistry makes it a worthwhile target for custom synthesis. For researchers embarking on projects involving this compound, a rigorous approach to procurement, synthesis, and especially purity verification is paramount. By employing a suite of orthogonal analytical techniques as outlined in this guide—including HPLC, qNMR, and LC-MS—scientists can ensure the identity, purity, and quality of their material, leading to reliable and reproducible research outcomes in the pursuit of novel therapeutics.

References

- BenchChem. (2025). Navigating the Nuances of 3-(Allyloxy)oxetane: A Technical Guide to Monomer Purity and Analysis.

-

Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

- Spirochem AG. (n.d.). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof.

-

de Souza, M. V. N., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5173. [Link]

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters. [Link]

- PharmaBlock. (n.d.). Oxetanes in Drug Discovery.

-

Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

-

Huang, G., Hucek, D. G., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Semantic Scholar. [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(18), 11247–11302. [Link]

- BenchChem. (2025). An In-depth Technical Guide to 3-Oxetanone: Properties, Synthesis, and Applications.

-

Kirsch, P., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. [Link]

- Bull, J. A., & Croft, R. A. (2016). Oxetanes and Oxetan-3-ones. Science of Synthesis.

- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized Sodium Benzo[d]thiazole-2-sulfinate.

-

Univar Solutions. (n.d.). Sodium Propionate Fcc Usc. Retrieved from Univar Solutions. [Link]

- Google Patents. (2021).

-

Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]

- Redox. (2023). Safety Data Sheet Sodium Propionate.

- FDA. (n.d.). Pharmaceutical Analysis and Characterization of Nitrosamine Impurities within Angiotensin II Receptor Blocker Drug Products.

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | 188576-49-0 | Benchchem [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]

- 12. redox.com [redox.com]

The Oxetane Imperative: A Technical Guide to Fragment Optimization in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the "magic methyl" effect is well-documented, but the "oxetane switch" has emerged as a superior tactic for multiparametric optimization. This guide analyzes the strategic incorporation of oxetane-containing fragments—specifically 3,3-disubstituted oxetanes—to modulate physicochemical properties without altering the core pharmacophore significantly.[1][2][3]

Moving beyond simple bioisosterism, this text details how oxetanes function as metabolic roadblocks, solubility enhancers, and lipophilicity "sinks," grounded in the seminal work of the Carreira and Roche groups.[1][2]

Part 1: The Physicochemical Advantage

The oxetane ring (1,3-propylene oxide) is not merely a spacer; it is a high-dipole, polar functionality that alters the landscape of a drug candidate.

The Gem-Dimethyl vs. Oxetane Switch

Replacing a gem-dimethyl group (

| Property | gem-Dimethyl | Oxetane | Impact Mechanism |

| Lipophilicity (LogP/D) | High | Low | The exposed oxygen lone pairs and high dipole moment reduce LogP by ~1.0–2.0 units. |

| Aqueous Solubility | Low | High | Increased polarity and H-bond acceptor (HBA) capability can boost solubility by 4x to >4000x.[3][4] |

| Metabolic Stability | Low | High | Oxetanes lack the vulnerable |

| Conformation | Flexible | Rigid | The puckered ring (8.7°) restricts bond rotation, reducing the entropic penalty of binding. |

Carbonyl Bioisosterism

The oxetane ring is also a valid bioisostere for carbonyl groups (ketones/aldehydes).[3] The C–O–C angle in oxetane (~91.5°) exposes the oxygen lone pairs, mimicking the H-bond acceptor vector of a carbonyl oxygen without the associated electrophilicity or metabolic liability (e.g., reduction to alcohol).

pKa Modulation of Adjacent Amines

Placing an oxetane adjacent to a basic amine (e.g., piperidine or piperazine) exerts a strong electron-withdrawing inductive effect (

-

Effect: Lowers the pKa of the amine by ~2.0 to 3.0 units .

-

Benefit: Reduces lysosomal trapping and hERG channel inhibition while improving passive permeability by increasing the fraction of uncharged species at physiological pH.

Part 2: Strategic Implementation & Logic

The decision to incorporate an oxetane should be driven by specific failure modes in the lead optimization phase.

Figure 1: Decision logic for oxetane incorporation during Lead Optimization.

Part 3: Synthetic Methodologies

The synthesis of 3,3-disubstituted oxetanes is the most relevant for drug discovery due to the chemical stability of this substitution pattern.[1] Monosubstituted oxetanes are more prone to ring-opening under acidic conditions.

Protocol: Synthesis of 3,3-Disubstituted Oxetanes via 1,3-Diol Cyclization

This protocol is preferred over the Corey-Chaykovsky reaction for complex intermediates because it avoids harsh ylide conditions. It relies on the activation of a primary alcohol followed by intramolecular displacement.

Target: Formation of a 3,3-disubstituted oxetane from a 2,2-disubstituted-1,3-propanediol.

Reagents & Materials

-

Substrate: 2,2-Disubstituted-1,3-propanediol (1.0 eq)

-

Base:

-Butyllithium ( -

Activator:

-Toluenesulfonyl chloride (TsCl) (1.0 eq) -

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Temperature: -78°C to Reflux

Step-by-Step Workflow

-

Monotosylation:

-

Dissolve the 1,3-diol (10 mmol) in anhydrous THF (50 mL) under

atmosphere. -

Cool to 0°C. Add NaH (10 mmol) portion-wise. Stir for 30 mins.

-

Add TsCl (10 mmol) dissolved in THF dropwise.

-

Critical Checkpoint: Monitor by TLC/LCMS to ensure mono-tosylation (Product A) vs. di-tosylation. The steric bulk of the C2 substituents usually favors mono-tosylation.

-

-

Cyclization (Ring Closure):

-

Cool the reaction mixture containing the mono-tosylate to -78°C.

-

Slowly add

-BuLi (1.1 eq, 11 mmol). The strong base deprotonates the remaining free alcohol. -

Allow the mixture to warm to room temperature, then heat to reflux (60°C) for 2–4 hours.

-

Mechanism:[5] The generated alkoxide performs an intramolecular

attack on the carbon bearing the tosyl group, closing the 4-membered ring.

-

-

Work-up:

-

Quench with saturated aqueous

. -

Extract with

or EtOAc (3x). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Flash chromatography on silica gel. Oxetanes are polar; adjust gradient accordingly (often 20-50% EtOAc/Hexane).

-

Figure 2: Synthetic pathway for 3,3-disubstituted oxetane formation via intramolecular etherification.

Part 4: Metabolic Stability & Toxicology

The primary hesitation in using oxetanes historically was the fear of ring strain (~26 kcal/mol) leading to alkylation of DNA (genotoxicity). However, extensive studies by Roche and others have clarified the safety profile.

Metabolic Soft Spots

-

Gem-dimethyl: The methyl groups are prime targets for CYP450-mediated hydroxylation (

). -

Oxetane: The C-H bonds on the oxetane ring are sterically hindered and electronically deactivated by the oxygen, making them resistant to oxidative metabolism.

Genotoxicity Risks

While epoxides are known alkylating agents, oxetanes are kinetically stable.

-

Validation: 3,3-disubstituted oxetanes generally test negative in the Ames test .

-

Acid Stability: They are stable at physiological pH. Ring opening usually requires strong Lewis acids or highly acidic conditions (pH < 1), meaning they survive the stomach environment intact.

Part 5: Case Study – Rilzabrutinib (Sanofi/Principia)

A prime example of oxetane utility is found in the development of BTK inhibitors.

-

Challenge: The initial lead compounds often suffer from high clearance or poor solubility.

-

Solution: Incorporation of an oxetane ring (often as a spirocycle or pendant group) to modulate the basicity of the piperazine linker.[1]

-

Outcome: The oxetane reduced the basicity of the adjacent nitrogen, improving permeability and reducing hERG liability, while the polar oxygen improved solubility without increasing the molecular weight significantly.

References

-

Wuitschik, G., et al. (2006).[5] Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group.[1][6] Angewandte Chemie International Edition.[5][6][7][8] [Link]

-

Wuitschik, G., et al. (2008).[5][6][7] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition.[5][6][7][8] [Link]

-

Burkhard, J. A., et al. (2010).[8][9] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][4][10][6][8][9][11][12][13] Angewandte Chemie International Edition.[5][6][7][8] [Link]

-

Wuitschik, G., et al. (2010).[5][8] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[8][9] Journal of Medicinal Chemistry.[9] [Link]

-

Bull, J. A., et al. (2016).[9] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][2][5][10][6][8][9] Chemical Reviews.[9] [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Georg Wuitschik - Google Scholar [scholar.google.com.au]

- 6. researchgate.net [researchgate.net]

- 7. Spirocyclic oxetanes: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. chimia.ch [chimia.ch]

- 11. Oxetanes - Enamine [enamine.net]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

Methodological & Application

Application of Sodium 3-(oxetan-2-yl)propanoate in Solid-Phase Peptide Synthesis: A Novel Cleavable Linker System

Introduction: Addressing a Need for Orthogonal Cleavage Strategies in SPPS

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences. A cornerstone of this methodology is the use of a linker, a molecular scaffold that anchors the growing peptide chain to an insoluble resin support. The choice of linker is critical, as it dictates the conditions under which the final peptide is cleaved from the resin, and thus determines the overall orthogonality of the synthetic strategy. While a variety of linkers are commercially available, the development of novel linkers with unique cleavage mechanisms remains a key area of research, driven by the need for milder and more selective cleavage conditions, particularly for sensitive or modified peptides.

This application note explores the theoretical application of Sodium 3-(oxetan-2-yl)propanoate as a novel, acid-labile linker for Fmoc-based solid-phase peptide synthesis. While the direct application of this specific molecule in SPPS is not yet extensively documented in peer-reviewed literature, its chemical structure suggests a promising potential as a cleavable linker. The strained four-membered oxetane ring is susceptible to ring-opening under acidic conditions, offering a potential cleavage mechanism that is orthogonal to many common protecting group strategies. This guide will provide a detailed theoretical framework, including proposed mechanisms, protocols, and considerations for the use of this novel linker system.

The Chemistry of the Oxetane-Based Linker: A Proposed Mechanism

The proposed utility of this compound as a linker lies in the inherent ring strain of the oxetane moiety.[1] The propanoate functional group provides a straightforward point of attachment to a hydroxyl-functionalized resin, such as Wang or HMPA resin, via standard esterification procedures. Once the linker is attached to the resin, the oxetane ring remains stable throughout the standard cycles of Fmoc deprotection (using a base like piperidine) and amino acid coupling.

The key step is the final cleavage of the peptide from the resin. We propose that treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), will protonate the oxygen atom of the oxetane ring, activating it for nucleophilic attack. This can lead to a ring-opening reaction, ultimately liberating the C-terminal carboxylic acid of the peptide.

The proposed workflow for utilizing the this compound linker is depicted in the following diagram:

Figure 1: Proposed workflow for SPPS using the oxetane-based linker.

Experimental Protocols

The following protocols are provided as a starting point for the investigation and application of this compound as a cleavable linker. Optimization may be required based on the specific peptide sequence and resin used.

Protocol 1: Loading of this compound onto Hydroxyl-Functionalized Resin

This protocol describes the esterification of the linker to a Wang resin.

Materials:

-

Wang Resin (100-200 mesh, 1.0 mmol/g)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Swell the Wang resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

-

Drain the DMF.

-

In a separate flask, dissolve this compound (3.0 mmol) and DMAP (0.1 mmol) in DMF (5 mL).

-

Add DIC (3.0 mmol) to the solution from step 3 and stir for 5 minutes at room temperature.

-

Add the activated linker solution to the swollen resin.

-

Shake the reaction vessel at room temperature for 12-16 hours.

-

Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Dry the resin under vacuum.

-

Determine the loading capacity of the resin using a standard method, such as Fmoc quantification after coupling and deprotection of the first Fmoc-amino acid.

Protocol 2: Solid-Phase Peptide Synthesis using the Oxetane-Linker Resin

This protocol outlines the standard Fmoc-SPPS procedure on the newly prepared resin.

Materials:

-

Oxetane-Linker loaded resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% Piperidine in DMF (v/v)

-

DMF

-

DCM

Procedure:

-

Swell the oxetane-linker loaded resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh reagent for 15 minutes.

-

Wash the resin with DMF (5 x 10 mL).

-

Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the chosen coupling reagent and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Repeat steps 2-7 for each amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide from the Oxetane-Linker Resin

This protocol details the proposed acid-mediated cleavage of the peptide from the solid support.

Materials:

-

Peptide-bound oxetane-linker resin

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

-

Cold diethyl ether

Procedure:

-

Wash the peptide-bound resin with DCM (3 x 10 mL) and dry under a stream of nitrogen.

-

Place the dried resin in a reaction vessel.

-

Add the cleavage cocktail (10 mL per gram of resin) to the resin.

-

Stir the suspension at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Analyze the crude peptide by HPLC and mass spectrometry.

Data and Expected Results

As this is a theoretical application, the following table presents hypothetical data on the cleavage efficiency of a model peptide under various acidic conditions. This data would need to be generated experimentally to validate the utility of the linker.

| Cleavage Condition | Time (hours) | Peptide Purity (by HPLC) | Cleavage Yield (%) |

| 95% TFA / 2.5% TIS / 2.5% H₂O | 2 | 85% | 92% |

| 50% TFA in DCM | 4 | 70% | 75% |

| 1% TFA in DCM | 4 | <10% | <5% |

Table 1: Hypothetical cleavage efficiency of a model peptide from the oxetane-linker resin under different acidic conditions.

Troubleshooting and Considerations

-

Incomplete Cleavage: If cleavage yields are low, the reaction time with the TFA cocktail can be extended. Alternatively, a stronger acid scavenger may be required depending on the peptide sequence.

-

Side Reactions: The oxetane ring, while relatively stable, could potentially react with certain nucleophilic side chains under prolonged coupling or deprotection cycles. This should be investigated, especially for peptides containing amino acids like Cysteine or Histidine.

-

Linker Stability: The stability of the ester bond linking the propanoate to the resin should be assessed to ensure it withstands the repeated basic treatments during Fmoc deprotection.

Conclusion

The proposed application of this compound as a cleavable linker in solid-phase peptide synthesis presents an intriguing avenue for the development of new orthogonal purification strategies. The acid-labile nature of the oxetane ring offers a potentially mild and efficient cleavage mechanism. While further experimental validation is required, the theoretical framework and protocols provided in this application note serve as a comprehensive guide for researchers interested in exploring this novel linker system. The successful implementation of this technology could provide a valuable new tool for the synthesis of complex and sensitive peptides.

References

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

- Wipf, P., & Reeves, J. T. (2002). Oxetanes in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 12(18), 2575-2578.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

- Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethyloxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409.

Sources

Using Sodium 3-(oxetan-2-yl)propanoate as a building block in fragment-based drug design

Application Notes & Protocols

Leveraging Sodium 3-(oxetan-2-yl)propanoate as a Novel Building Block in Fragment-Based Drug Design

Abstract

Fragment-Based Drug Design (FBDD) has cemented its role as a powerful strategy for identifying high-quality starting points for novel therapeutics, particularly for challenging biological targets.[1] The success of FBDD hinges on the quality and diversity of the fragment library, where fragments are designed to explore chemical space efficiently.[2] Oxetanes, four-membered cyclic ethers, have emerged as exceptionally valuable motifs in medicinal chemistry.[3][4] They are prized for their ability to confer favorable physicochemical properties, such as improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, without significantly increasing molecular weight.[5][6][7] This guide provides a detailed technical overview and actionable protocols for utilizing this compound, a unique and versatile fragment, within an FBDD campaign. We will explore the scientific rationale for its use, outline detailed screening protocols using state-of-the-art biophysical techniques, and describe strategies for hit-to-lead evolution.

The Strategic Advantage of Oxetane Fragments in FBDD

The incorporation of an oxetane ring into a molecule can profoundly and predictably alter its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5] This makes oxetane-containing fragments highly sought after for overcoming common challenges in drug development.

A Bioisostere with Superior Properties

A primary application of the oxetane ring is as a bioisostere for common, often problematic, functional groups. This allows medicinal chemists to modulate molecular properties while retaining or enhancing biological activity.[5]

-

gem-Dimethyl Group Replacement: The oxetane ring serves as a hydrophilic surrogate for the gem-dimethyl group.[5][8] It occupies a similar steric volume but introduces polarity, which can disrupt unfavorable lipophilic interactions, block metabolically weak C-H bonds, and significantly improve aqueous solubility.[5][9]

-

Carbonyl Group Replacement: 3-substituted oxetanes are effective isosteres of carbonyl groups.[8][10] The oxetane moiety mimics the dipole moment and hydrogen bond accepting capability of a carbonyl but is generally more stable against metabolic degradation.[5][9]

Modulating Physicochemical Properties

The introduction of an oxetane provides a powerful tool for fine-tuning key drug-like properties.[11]

| Property | Impact of Oxetane Incorporation | Rationale & Causality |

| Aqueous Solubility | Significant Increase | The polar ether oxygen acts as a strong hydrogen bond acceptor, improving interactions with water. Replacing a lipophilic gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000.[5] |

| Lipophilicity (LogD) | Reduction | Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts, which can reduce off-target toxicity and improve overall drug-like properties.[5] |

| Metabolic Stability | General Improvement | The oxetane ring is generally stable to metabolic degradation, particularly when compared to metabolically labile C-H bonds in a gem-dimethyl group or the susceptibility of a carbonyl group to reduction.[9] |

| Basicity (pKa) Modulation | Reduction of Proximal Amines | The strong electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[5] This is a critical tactic to mitigate issues like hERG channel inhibition. |

| Three-Dimensionality | Increased sp³ Character | The non-planar, sp³-rich structure of the oxetane ring increases the three-dimensionality of a molecule, which can lead to higher target selectivity and improved pharmacokinetic profiles compared to "flat" aromatic systems.[10] |

Profile: this compound

This fragment has been specifically designed for utility in FBDD. Its structure combines the beneficial properties of the oxetane ring with a versatile chemical handle for subsequent elaboration.

| Property | Value |

| Structure |  |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₁NaO₃ |

| Molecular Weight | 166.15 g/mol |

| Key Features | 1. Oxetane Ring: Polar, metabolically stable, 3D scaffold. 2. Propanoate Handle: Provides a carboxylic acid functionality for straightforward chemical modification (e.g., amide coupling). 3. Sodium Salt: Ensures high aqueous solubility, ideal for biophysical screening buffers. |